Cas no 2138548-58-8 (3-ethyl(propyl)aminocyclobutane-1-carboxylic acid)

3-ethyl(propyl)aminocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid
- EN300-1196587
- 3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid
- 2138548-58-8
-
- インチ: 1S/C10H19NO2/c1-3-5-11(4-2)9-6-8(7-9)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
- InChIKey: QWZVWPPLVYFACI-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC(C1)N(CC)CCC)=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 40.5Ų
3-ethyl(propyl)aminocyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1196587-2.5g |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-1196587-0.25g |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1196587-10.0g |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-1196587-0.1g |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1196587-1.0g |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1196587-1000mg |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 1000mg |
$728.0 | 2023-10-03 | ||
Enamine | EN300-1196587-5.0g |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1196587-50mg |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 50mg |
$612.0 | 2023-10-03 | ||
Enamine | EN300-1196587-10000mg |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 10000mg |
$3131.0 | 2023-10-03 | ||
Enamine | EN300-1196587-2500mg |
3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid |
2138548-58-8 | 2500mg |
$1428.0 | 2023-10-03 |
3-ethyl(propyl)aminocyclobutane-1-carboxylic acid 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
3-ethyl(propyl)aminocyclobutane-1-carboxylic acidに関する追加情報
3-ethyl(propyl)aminocyclobutane-1-carboxylic acid (CAS No. 2138548-58-8): A Comprehensive Overview
3-ethyl(propyl)aminocyclobutane-1-carboxylic acid (CAS No. 2138548-58-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutane core and functional groups, holds potential applications in the development of new therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid.
Chemical Structure and Properties
3-ethyl(propyl)aminocyclobutane-1-carboxylic acid is a cyclic compound with a cyclobutane ring and a carboxylic acid group attached to one of the carbon atoms. The presence of an ethyl and propyl amine substituent on the cyclobutane ring imparts unique chemical properties to this molecule. The cyclobutane ring is a four-membered ring, which is inherently strained due to angle strain and eclipsing interactions. This strain can influence the reactivity and stability of the compound.
The carboxylic acid group in 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid makes it a weak acid with a pKa value that can be determined through experimental methods. The amine functionality, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity.
Synthesis Methods
The synthesis of 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid has been explored using various synthetic routes. One common approach involves the cyclization of a linear precursor followed by functional group transformations. For instance, a typical synthetic pathway might start with the formation of a cyclobutane ring through a ring-closing metathesis (RCM) reaction or a Diels-Alder reaction. Subsequent steps could include the introduction of the carboxylic acid group via carboxylation or esterification reactions, followed by amine substitution.
Recent advancements in catalytic methods have also facilitated the synthesis of this compound with high efficiency and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly useful in constructing complex organic molecules like 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid.
Biological Activities
3-ethyl(propyl)aminocyclobutane-1-carboxylic acid has shown promising biological activities in various preclinical studies. One of its notable properties is its ability to modulate specific receptors or enzymes involved in physiological processes. For example, it has been reported to exhibit activity as an agonist or antagonist for certain G protein-coupled receptors (GPCRs), which are important targets for drug discovery.
In addition to its receptor modulation properties, 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid has also demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways. This property makes it a candidate for treating metabolic disorders such as diabetes and obesity.
Clinical Applications and Research Advancements
The potential therapeutic applications of 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid have been extensively studied in recent years. Preclinical studies have shown that this compound can effectively reduce inflammation and oxidative stress, making it a promising candidate for treating inflammatory diseases such as arthritis and asthma.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic agent.
Conclusion
3-ethyl(propyl)aminocyclobutane-1-carboxylic acid (CAS No. 2138548-58-8) is a promising compound with unique chemical properties and biological activities. Its potential applications in medicinal chemistry and pharmaceutical research are vast, ranging from receptor modulation to enzyme inhibition. Ongoing research and clinical trials continue to uncover new insights into its mechanisms of action and therapeutic potential. As more data becomes available, it is likely that this compound will play a significant role in the development of new treatments for various diseases.
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